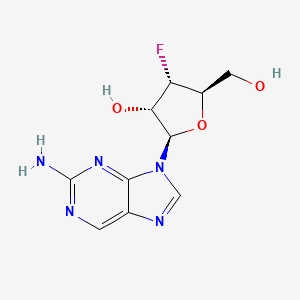

(2R,3S,4S,5R)-2-(2-Amino-9H-purin-9-yl)-4-fluoro-5-(hydroxymethyl)tetrahydrofuran-3-ol

Beschreibung

(2R,3S,4S,5R)-2-(2-Amino-9H-purin-9-yl)-4-fluoro-5-(hydroxymethyl)tetrahydrofuran-3-ol is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in medicinal chemistry for their potential therapeutic applications, particularly in antiviral and anticancer treatments.

Eigenschaften

Molekularformel |

C10H12FN5O3 |

|---|---|

Molekulargewicht |

269.23 g/mol |

IUPAC-Name |

(2R,3S,4S,5R)-2-(2-aminopurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol |

InChI |

InChI=1S/C10H12FN5O3/c11-6-5(2-17)19-9(7(6)18)16-3-14-4-1-13-10(12)15-8(4)16/h1,3,5-7,9,17-18H,2H2,(H2,12,13,15)/t5-,6-,7-,9-/m1/s1 |

InChI-Schlüssel |

SARAHSXQPRQRAM-JXOAFFINSA-N |

Isomerische SMILES |

C1=C2C(=NC(=N1)N)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)F)O |

Kanonische SMILES |

C1=C2C(=NC(=N1)N)N(C=N2)C3C(C(C(O3)CO)F)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (2R,3S,4S,5R)-2-(2-Amino-9H-purin-9-yl)-4-Fluor-5-(Hydroxymethyl)tetrahydrofuran-3-ol beinhaltet typischerweise eine mehrstufige organische Synthese. Der Prozess kann mit der Herstellung des Tetrahydrofuranrings beginnen, gefolgt von der Einführung der Purinbase und des Fluoratoms. Gängige Reagenzien, die in diesen Schritten verwendet werden, umfassen Schutzgruppen, Fluorierungsmittel und Kupplungsreagenzien.

Industrielle Produktionsmethoden

Die industrielle Produktion solcher Verbindungen beinhaltet oft die Optimierung des Synthesewegs für Skalierbarkeit, Ausbeute und Reinheit. Dazu gehören die Verwendung von Durchflussreaktoren, fortschrittlichen Reinigungstechniken und strengen Qualitätskontrollmaßnahmen, um Konsistenz und Sicherheit zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Hydroxymethylgruppe kann oxidiert werden, um eine Carboxylgruppe zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um die Purinbase oder den Tetrahydrofuranring zu modifizieren.

Substitution: Das Fluoratom kann unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Gängige Reagenzien und Bedingungen

Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Nukleophile wie Amine oder Thiole.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann die Oxidation beispielsweise zu einem Carbonsäurederivat führen, während die Substitution zu verschiedenen funktionellen Analoga führen kann.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von (2R,3S,4S,5R)-2-(2-Amino-9H-purin-9-yl)-4-Fluor-5-(Hydroxymethyl)tetrahydrofuran-3-ol beinhaltet seine Einlagerung in Nukleinsäuren. Nach dem Einbau kann es die normale Nukleinsäurefunktion stören, indem es Kettenabbruch verursacht oder Mutationen induziert. Dies kann die Virusreplikation oder die Proliferation von Krebszellen hemmen.

Molekularziele und -pfade

Die primären molekularen Ziele sind die Enzyme, die am Nukleinsäurestoffwechsel beteiligt sind, wie z. B. DNA-Polymerasen und reverse Transkriptasen. Die betroffenen Pfade umfassen die DNA-Replikation, Transkription und Reparaturmechanismen.

Wirkmechanismus

The mechanism of action of (2R,3S,4S,5R)-2-(2-Amino-9H-purin-9-yl)-4-fluoro-5-(hydroxymethyl)tetrahydrofuran-3-ol involves its incorporation into nucleic acids. Once incorporated, it can disrupt normal nucleic acid function by causing chain termination or inducing mutations. This can inhibit viral replication or cancer cell proliferation.

Molecular Targets and Pathways

The primary molecular targets are the enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases. The pathways affected include DNA replication, transcription, and repair mechanisms.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2’-Desoxy-2’-Fluor-β-D-arabinofuranosyladenin (F-ara-A): Ein weiteres fluoriertes Nukleosidanalogon mit antiviralen und Antikrebs-Eigenschaften.

2’-Desoxy-2’-Fluor-β-D-arabinofuranosylcytosin (F-ara-C): Wird zur Behandlung bestimmter Krebserkrankungen eingesetzt.

Einzigartigkeit

(2R,3S,4S,5R)-2-(2-Amino-9H-purin-9-yl)-4-Fluor-5-(Hydroxymethyl)tetrahydrofuran-3-ol ist aufgrund seiner spezifischen Stereochemie und des Vorhandenseins sowohl eines Fluoratoms als auch einer Hydroxymethylgruppe einzigartig. Diese Eigenschaften können im Vergleich zu anderen Nukleosidanaloga unterschiedliche biologische Aktivitäten und pharmakokinetische Eigenschaften verleihen.

Biologische Aktivität

The compound (2R,3S,4S,5R)-2-(2-Amino-9H-purin-9-yl)-4-fluoro-5-(hydroxymethyl)tetrahydrofuran-3-ol , often referred to as a purine derivative, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₀H₁₃N₅O₄F

- Molecular Weight : 267.24 g/mol

- CAS Number : 4546-54-7

The biological activity of this compound is primarily attributed to its structural similarity to nucleosides and nucleotides, allowing it to interact with various biological targets. Key mechanisms include:

- Inhibition of Nucleoside Transporters : The compound can inhibit nucleoside transporters, affecting nucleic acid synthesis and cellular proliferation.

- Antiviral Activity : It exhibits potential antiviral effects by mimicking natural substrates in viral replication processes.

- Enzyme Inhibition : The presence of the amino purine structure allows it to act as an inhibitor for enzymes involved in nucleotide metabolism.

Biological Activity Profiles

| Biological Activity | Description |

|---|---|

| Antiviral | Inhibits viral replication through interference with nucleic acid synthesis. |

| Antitumor | Shows potential in inhibiting tumor cell growth by disrupting nucleotide metabolism. |

| Immunomodulatory | Modulates immune responses, potentially enhancing or suppressing certain pathways. |

Case Study 1: Antiviral Properties

A study investigated the antiviral efficacy of (2R,3S,4S,5R)-2-(2-Amino-9H-purin-9-yl)-4-fluoro-5-(hydroxymethyl)tetrahydrofuran-3-ol against various RNA viruses. The results indicated a significant reduction in viral load in treated cell lines compared to controls, suggesting its potential as a therapeutic agent in viral infections.

Case Study 2: Antitumor Activity

Research focusing on the compound's effects on cancer cell lines demonstrated that it induced apoptosis in a dose-dependent manner. The study reported IC50 values indicating effective inhibition of cell proliferation at concentrations that were non-toxic to normal cells.

Case Study 3: Immunomodulation

Another study explored the immunomodulatory effects of this compound on macrophage activation. Results showed enhanced production of pro-inflammatory cytokines when macrophages were exposed to the compound, indicating its role in modulating immune responses.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.